Cas no 20358-06-9 (4-Fluorobenzo[d]thiazol-2-amine)
4-Fluorobenzo[d]thiazol-2-amine Chemical and Physical Properties
Names and Identifiers
-
- 4-Fluorobenzo[d]thiazol-2-amine
- 4-Fluoro-1,3-benzothiazol-2-amine
- 2-Amino-4-fluorobenzothiazole
- 2-Amino-4-flourobenzothiazol
- 2-Amino-4-fluor-benzthiazol
- 2-AMino-4-fluorobenzo[d]thiazole
- 4-fluoranyl-1,3-benzothiazol-2-amine
- 4-fluoro-1,3-benzothiazol-2-amine(SALTDATA: FREE)
- 4-fluorobenzothiazol-2-amine
- 4-Fluoro-benzothiazol-2-ylamine
- F1911-0007
- 2-Benzothiazolamine, 4-fluoro-
- PubChem21849
- SMR000237123
- 2-Amino-4-fluorobenzothiazol
- MLS000724970
- 4-Fluorobenzothiazol-2-ylamine
- EBD6513
- CBVRCEFUXXJLSG-UHFFFAOYSA-N
- HMS2533G10
- SB18601
- 20358-06-9
- BB 0246303
- SCHEMBL102844
- A814485
- FT-0653948
- 4-fluoro-1,3-benzothiazol-2-amine;4-Fluorobenzo[d]thiazol-2-amine
- SY037973
- DTXSID00365969
- A814486
- CHEMBL1500738
- CS-W022180
- AKOS000111769
- AKOS000298738
- FS-3641
- EN300-159738
- 4-Fluoro-1,3-benzothiazol-2-amine, AldrichCPR
- Z275140464
- MFCD04448824
- DB-027750
-
- MDL: MFCD04448824
- Inchi: 1S/C7H5FN2S/c8-4-2-1-3-5-6(4)10-7(9)11-5/h1-3H,(H2,9,10)
- InChI Key: CBVRCEFUXXJLSG-UHFFFAOYSA-N
- SMILES: S1C(N)=NC2C(=CC=CC1=2)F
Computed Properties
- Exact Mass: 168.01600
- Monoisotopic Mass: 168.016
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 155
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 67.2
- XLogP3: 2.1
Experimental Properties
- Color/Form: No data avaiable
- Density: 1.5±0.1 g/cm3
- Melting Point: No data available
- Boiling Point: 312.0±34.0 °C at 760 mmHg
- Flash Point: 142.5±25.7 °C
- Refractive Index: 1.725
- PSA: 67.15000
- LogP: 2.59880
- Vapor Pressure: 0.0±0.7 mmHg at 25°C
4-Fluorobenzo[d]thiazol-2-amine Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Safety Instruction: 24/25
- Storage Condition:Keep in dark place,Inert atmosphere,2-8°C
4-Fluorobenzo[d]thiazol-2-amine Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4-Fluorobenzo[d]thiazol-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 223071-1g |
4-Fluorobenzo[d]thiazol-2-amine |
20358-06-9 | 95% | 1g |
£17.00 | 2022-02-28 | |
| Fluorochem | 223071-5g |
4-Fluorobenzo[d]thiazol-2-amine |
20358-06-9 | 95% | 5g |
£40.00 | 2022-02-28 | |
| Fluorochem | 223071-10g |
4-Fluorobenzo[d]thiazol-2-amine |
20358-06-9 | 95% | 10g |
£67.00 | 2022-02-28 | |
| Fluorochem | 223071-25g |
4-Fluorobenzo[d]thiazol-2-amine |
20358-06-9 | 95% | 25g |
£120.00 | 2022-02-28 | |
| TRC | F598125-50mg |
4-Fluorobenzo[d]thiazol-2-amine |
20358-06-9 | 50mg |
$ 50.00 | 2022-06-04 | ||
| TRC | F598125-100mg |
4-Fluorobenzo[d]thiazol-2-amine |
20358-06-9 | 100mg |
$ 65.00 | 2022-06-04 | ||
| TRC | F598125-500mg |
4-Fluorobenzo[d]thiazol-2-amine |
20358-06-9 | 500mg |
$ 115.00 | 2022-06-04 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A44490-5g |
4-Fluorobenzo[d]thiazol-2-amine |
20358-06-9 | 97% | 5g |
¥84.0 | 2023-09-09 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A44490-25g |
4-Fluorobenzo[d]thiazol-2-amine |
20358-06-9 | 97% | 25g |
¥376.0 | 2023-09-09 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A44490-1g |
4-Fluorobenzo[d]thiazol-2-amine |
20358-06-9 | 97% | 1g |
¥28.0 | 2023-09-09 |
4-Fluorobenzo[d]thiazol-2-amine Suppliers
4-Fluorobenzo[d]thiazol-2-amine Related Literature
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
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M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
Additional information on 4-Fluorobenzo[d]thiazol-2-amine
Introduction to 4-Fluorobenzo[d]thiazol-2-amine (CAS No. 20358-06-9)
4-Fluorobenzo[d]thiazol-2-amine, identified by its Chemical Abstracts Service (CAS) number 20358-06-9, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to the benzothiazole family, a class of molecules known for their diverse biological activities and structural versatility. The presence of a fluorine atom at the 4-position of the benzo[d]thiazole core enhances its pharmacological properties, making it a valuable scaffold for drug discovery and development.
The benzothiazole scaffold is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. The introduction of fluorine at the 4-position of the benzo[d]thiazole ring not only influences the electronic properties of the molecule but also modulates its binding affinity to biological targets. This modification has been strategically employed to improve metabolic stability, binding selectivity, and overall pharmacokinetic profiles.
In recent years, 4-fluorobenzo[d]thiazol-2-amine has been extensively studied for its potential applications in the treatment of various diseases. One of the most promising areas of research is its role in developing novel anticancer agents. The compound has shown inhibitory activity against several kinases and other enzymes involved in cancer cell proliferation and survival. For instance, studies have demonstrated that 4-fluorobenzo[d]thiazol-2-amine can interfere with the activity of tyrosine kinases, which are crucial for signal transduction pathways that drive tumor growth.
Furthermore, the compound has been investigated for its anti-inflammatory properties. Chronic inflammation is a hallmark of many diseases, including cancer, autoimmune disorders, and cardiovascular diseases. By modulating inflammatory pathways, 4-fluorobenzo[d]thiazol-2-amine may offer therapeutic benefits in these conditions. Research indicates that the fluorine substituent enhances the compound's ability to inhibit key inflammatory mediators such as cyclooxygenase (COX) and lipoxygenase (LOX), thereby reducing inflammation.
The pharmacological activity of 4-fluorobenzo[d]thiazol-2-amine is further enhanced by its ability to cross the blood-brain barrier (BBB), making it a potential candidate for treating neurological disorders. Studies have shown that modifications at the benzo[d]thiazole core can influence BBB penetration, allowing the compound to reach central nervous system (CNS) targets effectively. This property is particularly relevant for conditions such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis, where CNS-targeted therapies are essential.
Another area of interest is the antimicrobial activity of 4-fluorobenzo[d]thiazol-2-amine. The compound has demonstrated efficacy against various bacterial and fungal strains, including those resistant to conventional antibiotics. The fluorine atom plays a critical role in disrupting microbial cell membranes and inhibiting essential metabolic pathways. This makes 4-fluorobenzo[d]thiazol-2-amine a promising candidate for developing new antimicrobial agents to combat rising rates of antibiotic resistance.
In terms of drug development, 4-fluorobenzo[d]thiazol-2-amine serves as a versatile scaffold for generating novel drug candidates. By incorporating different substituents at various positions on the benzo[d]thiazole ring, chemists can fine-tune the pharmacological properties of the molecule. This approach has led to the discovery of several lead compounds with improved efficacy and reduced toxicity compared to their parent structures.
The synthesis of 4-fluorobenzo[d]thiazol-2-amine involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic methodologies have been developed to improve yield and purity, ensuring that the final product meets pharmaceutical standards. Techniques such as fluorination reactions, cyclization processes, and purification methods are critical in achieving high-quality 4-fluorobenzo[d]thiazol-2-amine suitable for further applications.
The safety profile of 4-fluorobenzo[d]thiazol-2-amine has been thoroughly evaluated through preclinical studies. These studies have assessed its toxicity, pharmacokinetics, and potential side effects. The compound has generally shown favorable safety characteristics when used at therapeutic doses. However, further research is needed to fully understand its long-term effects and potential interactions with other drugs.
In conclusion,4-fluorobenzo[d]thiazol-2-amineseems to be a promising compound with diverse biological activities and therapeutic potential across multiple disease areas. Its unique structural features make it an attractive scaffold for drug discovery and development. As research continues to uncover new applications for this molecule, 4-fluorobenzo[d]thiazol -2 -amine is likely to play an increasingly important role in addressing unmet medical needs.
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